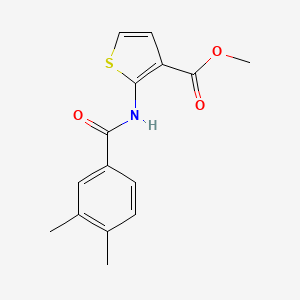

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate

Description

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate (CAS: 610275-54-2) is a thiophene-based derivative with a molecular formula of C₁₆H₁₆ClNO₃S and a molecular weight of 337.82 g/mol. Its structure features:

- A methyl ester group at the thiophene 3-position.

- A 3,4-dimethylbenzamido group at the 2-position.

This compound is synthesized via acylation reactions, likely involving chloroacetyl chloride and a thiophene precursor. Its structural complexity suggests applications in medicinal chemistry, particularly in anticancer or antimicrobial drug development.

Properties

IUPAC Name |

methyl 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-4-5-11(8-10(9)2)13(17)16-14-12(6-7-20-14)15(18)19-3/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBGNJAUUGFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Core Structure : Tetrahydrobenzo[b]thiophene (saturated ring system).

- Substituents : Ethoxy, 4-hydroxyphenyl, and oxoethyl groups.

- Synthesis : Petasis reaction with 22% yield, lower than typical acylation reactions for the target compound.

Ethyl 2-Benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Core Structure : Tetrahydrobenzo[b]thiophene.

- Substituents : Simple benzamido group (vs. 3,4-dimethylbenzamido).

- Synthesis : Acylation with acetic anhydride and BF₃·Et₂O (73% yield).

- Key Differences : Lack of methyl and chloro groups reduces steric bulk and lipophilicity.

Methyl 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

- Core Structure : Aromatic thiophene.

- Substituents: Amino group at 2-position and 3,4-dimethoxyphenyl at 4-position.

- Key Differences: Amino group enhances nucleophilicity, while methoxy groups increase polarity compared to chloro and methyl substituents.

Key Observations:

- Lipophilicity: The target compound’s chloro and methyl groups increase logP compared to hydroxyl- or cyano-containing analogs.

- Bioactivity : Complex substituents (e.g., allyl, benzylidene in ) correlate with anticancer activity, suggesting the target compound’s 3,4-dimethylbenzamido group may enhance target binding.

- Synthetic Feasibility : Acylation reactions (e.g., ) typically yield >70%, outperforming multicomponent reactions (22% in ).

Biological Activity

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl ester and a benzamide group. This structural configuration may contribute to its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For example, derivatives of thiophene have shown significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Evaluation

A study evaluated several thiophene derivatives for their antibacterial properties against common pathogens such as E. coli, P. aeruginosa, Salmonella, and S. aureus. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.54 to 1.11 μM, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin and gentamicin .

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 3b | E. coli | 1.11 |

| 3b | P. aeruginosa | 1.00 |

| 3b | Salmonella | 0.54 |

| 3b | S. aureus | 1.11 |

Enzyme Inhibition

In addition to its antibacterial properties, this compound may also exhibit enzyme inhibitory activities.

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanogenesis and has been targeted for skin whitening agents. Some analogs of thiophene derivatives have shown promising tyrosinase inhibition with IC50 values significantly lower than that of standard inhibitors like kojic acid .

| Analog | IC50 (μM) |

|---|---|

| Analog 1 | 17.62 |

| Analog 2 | >20 |

| Analog 3 | 1.12 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies involving B16F10 murine melanoma cells revealed that certain analogs of this compound did not exhibit significant cytotoxicity at concentrations up to 20 μM over a period of 72 hours .

The mechanism underlying the biological activities of this compound is likely multifaceted:

- Antibacterial Activity : The thiophene moiety may enhance membrane permeability, allowing the compound to exert its antibacterial effects effectively.

- Enzyme Inhibition : The structural features may facilitate binding to active sites on target enzymes like tyrosinase, leading to inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.